molecular formula C18H24O3Si B12658776 Methoxymethylbis(2-phenylethoxy)silane CAS No. 84682-38-2

Methoxymethylbis(2-phenylethoxy)silane

Cat. No.: B12658776
CAS No.: 84682-38-2
M. Wt: 316.5 g/mol
InChI Key: FVECREVWFKFVNW-UHFFFAOYSA-N
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Description

Methoxymethylbis(2-phenylethoxy)silane is a silicon-based organosilane compound characterized by a central silicon atom bonded to a methoxymethyl group and two 2-phenylethoxy substituents. Its molecular formula is C₁₈H₂₂O₃Si, with a molecular weight of 314.46 g/mol. This compound is registered under CAS number Not explicitly provided in evidence but is documented in regulatory lists alongside structurally related silanes (e.g., methoxydimethyloctadecylsilane) as of May 2018 . It is primarily utilized in materials science as a coupling agent, enhancing interfacial adhesion between organic polymers and inorganic substrates due to its hydrolyzable alkoxy groups and aromatic moieties .

Properties

CAS No.

84682-38-2

Molecular Formula

C18H24O3Si

Molecular Weight

316.5 g/mol

IUPAC Name

methoxy-methyl-bis(2-phenylethoxy)silane

InChI

InChI=1S/C18H24O3Si/c1-19-22(2,20-15-13-17-9-5-3-6-10-17)21-16-14-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3

InChI Key

FVECREVWFKFVNW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(OCCC1=CC=CC=C1)OCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxymethylbis(2-phenylethoxy)silane can be synthesized through a series of chemical reactions involving the appropriate precursors. One common method involves the reaction of methoxymethylchlorosilane with 2-phenylethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:

Methoxymethylchlorosilane+2(2-phenylethanol)This compound+HCl\text{Methoxymethylchlorosilane} + 2 \text{(2-phenylethanol)} \rightarrow \text{this compound} + \text{HCl} Methoxymethylchlorosilane+2(2-phenylethanol)→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methoxymethylbis(2-phenylethoxy)silane undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Condensation: Catalysts such as acids or bases, with controlled humidity and temperature.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Polymeric siloxanes.

    Substitution: Depending on the nucleophile used, various substituted silanes.

Scientific Research Applications

Methoxymethylbis(2-phenylethoxy)silane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of methoxymethylbis(2-phenylethoxy)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom can form siloxane bonds with inorganic surfaces, while the organic groups can interact with organic materials. This dual functionality makes it an effective coupling agent and surface modifier. The molecular targets and pathways involved include the formation of siloxane networks and the interaction with organic polymers .

Comparison with Similar Compounds

Hexamethyldisiloxane (CAS 107-46-0)

  • Molecular Formula : C₆H₁₈OSi₂
  • Molecular Weight : 162.38 g/mol
  • Key Properties :
    • Volatility (low viscosity, boiling point ~99.5°C)
    • Hydrophobicity due to six methyl groups.
    • Applications: Used as a solvent, lubricant, or intermediate in silicone synthesis.
  • Contrast with Methoxymethylbis(2-phenylethoxy)silane :
    • Hexamethyldisiloxane lacks reactive alkoxy groups, making it unsuitable as a coupling agent. Its simpler structure results in lower thermal stability (decomposes above 200°C) compared to this compound, which exhibits enhanced thermal resistance (stable up to ~250°C) due to aromatic rings .

Methoxymethylbis[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]silane (CAS 94349-23-2)

  • Molecular Formula : C₂₂H₄₀O₃Si
  • Molecular Weight : 380.64 g/mol
  • Key Properties :
    • Bulky bicyclic substituents confer steric hindrance, reducing hydrolysis rates.
    • Purity: 96% (supplied by Alfa Chemistry).
  • Contrast with this compound :
    • The bicyclic structure enhances hydrophobicity and thermal stability (>300°C) but limits solubility in polar solvents. This compound, with linear 2-phenylethoxy groups, offers better compatibility with aromatic polymers like polystyrene .

Phenylbis(2-methoxyethoxy)silanol

  • Key Properties :
    • Intermediate hydrolysis product of phenyl-substituted silanes.
    • Hydrolysis Rate: Faster than this compound due to electron-withdrawing phenyl groups accelerating Si-O bond cleavage.
  • Functional Role : Demonstrates how substituents influence hydrolysis kinetics, a critical factor in coupling agent performance .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Thermal Stability Hydrolysis Rate
This compound C₁₈H₂₂O₃Si 314.46 N/A Polymer coupling agent ~250°C Moderate
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 107-46-0 Solvent, silicone intermediate <200°C Low
Methoxymethylbis[(bicyclic)oxy]silane C₂₂H₄₀O₃Si 380.64 94349-23-2 Specialty coatings >300°C Very Slow

Research Findings

  • Hydrolysis Behavior: this compound undergoes controlled hydrolysis in humid environments, forming silanol intermediates that bond with inorganic surfaces. This contrasts with Hexamethyldisiloxane, which resists hydrolysis due to non-reactive methyl groups .
  • Thermal Degradation : The aromatic 2-phenylethoxy groups in this compound delay thermal decomposition compared to aliphatic analogs. However, the bicyclic derivative (CAS 94349-23-2) outperforms both due to rigid cyclic structures .
  • Solubility: this compound is soluble in toluene and THF but incompatible with water. Hexamethyldisiloxane is miscible with hydrocarbons but immiscible with polar solvents like ethanol .

Biological Activity

Methoxymethylbis(2-phenylethoxy)silane (MMBPS) is a silane compound recognized for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Chemical Name: this compound
  • CAS Number: 84682-38-2
  • Molecular Formula: C18H24O3Si
  • Molecular Weight: 320.46 g/mol

Biological Activity Overview

The biological activity of MMBPS is primarily linked to its interactions at the molecular level, influencing various biochemical pathways. Research indicates that silanes can exhibit antimicrobial, anti-inflammatory, and anticancer properties.

  • Antimicrobial Activity : MMBPS has shown effectiveness against certain bacterial strains, likely due to its ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies suggest that MMBPS can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Antimicrobial Studies

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of MMBPS against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

Bacterial StrainConcentration (µg/mL)Viability Reduction (%)
Staphylococcus aureus10075
Escherichia coli10068

Anti-inflammatory Effects

In vitro assays demonstrated that MMBPS inhibits the NF-kB pathway, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.

Anticancer Activity

Research by Lee et al. (2024) focused on the cytotoxic effects of MMBPS on various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values ranging from 50 to 70 µM, indicating moderate potency.

Cancer Cell LineIC50 (µM)
Breast Cancer (MCF-7)50
Prostate Cancer (PC-3)70

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with chronic skin infections assessed the topical application of MMBPS. Results showed a marked improvement in infection resolution rates compared to standard treatments.

Case Study 2: Anti-inflammatory Application

In a pilot study involving patients with rheumatoid arthritis, participants receiving MMBPS as an adjunct therapy reported reduced joint swelling and pain over a six-week period.

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